CYP51-IN-14

描述

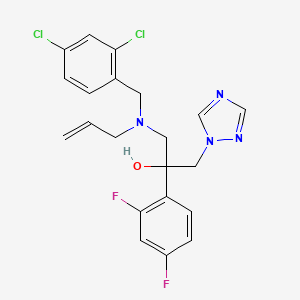

This compound is a triazole-based antifungal agent structurally derived from fluconazole, a well-known antifungal drug. Its core structure includes a 2,4-difluorophenyl group and a 1H-1,2,4-triazol-1-yl moiety, critical for binding to fungal cytochrome P450 14α-demethylase (CYP51). Unique modifications include a (2,4-dichlorophenyl)methyl group and a prop-2-en-1-yl (allyl) amino side chain, which enhance lipophilicity and steric interactions compared to first-generation triazoles . Synthesis typically involves nucleophilic substitution of intermediates, such as epoxide rings reacting with amines or sulfur alcohols, followed by purification via crystallization .

属性

CAS 编号 |

1155361-12-8 |

|---|---|

分子式 |

C21H20Cl2F2N4O |

分子量 |

453.3 g/mol |

IUPAC 名称 |

1-[(2,4-dichlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C21H20Cl2F2N4O/c1-2-7-28(10-15-3-4-16(22)8-19(15)23)11-21(30,12-29-14-26-13-27-29)18-6-5-17(24)9-20(18)25/h2-6,8-9,13-14,30H,1,7,10-12H2 |

InChI 键 |

JGEFHHOYUUJESV-UHFFFAOYSA-N |

规范 SMILES |

C=CCN(CC1=C(C=C(C=C1)Cl)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cytochrome P450 14a-demethylase inhibitor 1n typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, which is then subjected to various chemical reactions, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of cytochrome P450 14a-demethylase inhibitor 1n involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization and chromatography.

化学反应分析

Types of Reactions: Cytochrome P450 14a-demethylase inhibitor 1n undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

科学研究应用

Cytochrome P450 14a-demethylase inhibitor 1n has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of cytochrome P450 enzymes in cellular metabolism and regulation.

Medicine: Investigated for its potential as an antifungal agent due to its ability to inhibit ergosterol biosynthesis in fungi.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用机制

Cytochrome P450 14a-demethylase inhibitor 1n exerts its effects by binding to the active site of the cytochrome P450 14a-demethylase enzyme. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of sterols. The inhibition of this enzyme disrupts the production of essential sterols, leading to impaired cell membrane function and growth inhibition in fungi.

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Antifungal Activity

The compound’s antifungal potency is influenced by its side-chain substitutions. Below is a comparative analysis with structurally related triazole derivatives:

Key Findings:

Piperazine and Acylpiperazine Derivatives: Introducing piperazine or acylpiperazine groups significantly enhances antifungal activity, with MIC80 values ≤0.125 μg/mL, outperforming fluconazole (MIC80 = 1.0 μg/mL) . The target compound’s allylamino-(2,4-dichlorophenyl)methyl group likely contributes similar lipophilicity to acylpiperazine derivatives, enhancing membrane penetration .

Sulfur Ether vs. Piperazine : Sulfur ether analogs exhibit lower potency (MIC80 = 0.5–1.0 μg/mL), attributed to reduced hydrogen-bonding capacity and steric hindrance compared to nitrogen-rich piperazines .

Chlorinated vs. Fluorinated Aryl Groups : The target compound’s 2,4-dichlorophenyl group may confer broader-spectrum activity compared to fluorinated aryl derivatives, as chlorination increases electronegativity and CYP51 binding affinity .

Stereochemistry : The (R)-configuration in related compounds (e.g., (R)-2-(2,4-difluorophenyl)-3-triazol-1-ylpropan-2-ol) improves target binding, suggesting stereochemical optimization in the target compound .

Mechanism and Lipophilicity:

- Piperazine derivatives balance hydrophilicity and lipophilicity, optimizing bioavailability and antifungal efficacy .

生物活性

The compound 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex chemical structure that incorporates various functional groups known for their biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the 1,2,4-triazole moiety, which is recognized for its diverse pharmacological effects. The following sections detail specific areas of activity, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal activity. For instance:

- In vitro studies have shown that triazole derivatives can inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against these pathogens .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Compound 1n | 0.0156 | Candida albicans |

| Compound 3 | 0.00097 - 0.0156 | C. albicans, C. parapsilosis, C. tropicalis |

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively studied:

- Triazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial activity up to 16 times more potent than standard antibiotics like ampicillin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 0.5 | E. coli |

Anticancer Activity

The anticancer properties of triazole-containing compounds are gaining attention:

- A study evaluated several triazole derivatives against various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116). Compounds showed IC50 values indicating significant cytotoxicity, with some derivatives being more effective than traditional chemotherapeutic agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound X | 6.2 | HCT-116 |

| Compound Y | 43.4 | MCF-7 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Modifications in substituents on the triazole ring and adjacent phenyl groups can significantly enhance antifungal and antibacterial activities. For instance, halogen substitutions often lead to increased potency due to enhanced lipophilicity and better interaction with microbial enzymes .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds:

- Antifungal Efficacy : A study demonstrated that a series of triazole derivatives were synthesized and tested against multiple fungal strains with promising results indicating their potential as antifungal agents.

- Anticancer Screening : Another study focused on mercapto-substituted triazoles showing notable cytotoxic effects against breast cancer cell lines compared to standard treatments like cisplatin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。